Product packaging for 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal(Cat. No.:)

3-(2-Chloro-6-fluorophenyl)-3-oxopropanal

Cat. No.: B13318310
M. Wt: 200.59 g/mol
InChI Key: YBGFSSADIMJVAY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-3-oxopropanal (CAS 1019026-61-9) is a valuable bifunctional building block in organic and medicinal chemistry research. Its molecular formula is C9H6ClFO2, and it has a molecular weight of 200.59 g/mol . This compound features both an aldehyde and a ketone group, making it a versatile precursor for synthesizing various heterocycles and complex molecules. Compounds based on the 3-aryl-3-oxopropanal scaffold, such as this one, have been designed and synthesized as novel antibacterial agents. Research indicates that such derivatives can exhibit moderate to potent activity against Gram-positive bacteria, including Staphylococcus aureus , with some showing promising results against clinically significant methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the 2-chloro-6-fluorophenyl substituent is a structurally important feature found in active pharmaceutical ingredients (APIs) and other biologically active compounds . As a reagent, it is typically handled as a cold-chain item to preserve its stability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B13318310 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6ClFO2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2

InChI Key

YBGFSSADIMJVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CC=O)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Chloro 6 Fluorophenyl 3 Oxopropanal and Analogues

De Novo Synthetic Routes to the 3-Oxopropanal Core

De novo synthesis refers to the construction of a molecule from simpler, commercially available starting materials. nih.gov For 3-oxopropanal derivatives, this involves the formation of the three-carbon chain bearing both a ketone and an aldehyde.

Strategies for Carbonyl Group Introduction

The introduction of the carbonyl group (C=O) is a fundamental step in organic synthesis. The reactivity of the carbonyl group is influenced by the polarity of the carbon-oxygen double bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. ijrar.org Various methods can be employed to introduce the ketone functionality found in the target molecule.

One common strategy involves the oxidation of secondary alcohols . However, for the synthesis of a 3-oxopropanal, a more direct approach is often preferred. Friedel-Crafts acylation is a powerful method for forming aryl ketones. pressbooks.pub This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of 3-(2-chloro-6-fluorophenyl)-3-oxopropanal, this would entail reacting 1-chloro-3-fluorobenzene (B165101) with a suitable three-carbon acylating agent.

Another approach is the hydration of alkynes . The Markovnikov addition of water to a terminal alkyne, catalyzed by mercury salts, yields a methyl ketone. libretexts.org For the target molecule, a suitably substituted phenylacetylene (B144264) derivative could be hydrated to introduce the carbonyl group at the desired position.

Table 1: Comparison of Carbonyl Introduction Strategies

MethodReagentsAdvantagesDisadvantages
Oxidation of 2° AlcoholsOxidizing agents (e.g., PCC)Readily available starting materialsIndirect method, may require extra steps
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis acidDirect formation of aryl ketonesSubstrate limitations, potential for side reactions
Hydration of AlkynesH₂O, Hg²⁺ catalystGood for methyl ketones from terminal alkynesUse of toxic mercury salts
Ozonolysis of AlkenesO₃, then (CH₃)₂S or Zn/CH₃COOHCleaves C=C to form two carbonylsRequires a specific alkene precursor

Approaches for Aldehyde Functionalization

The aldehyde group is a key feature of the 3-oxopropanal core. Several methods are available for its introduction.

Oxidation of primary alcohols using reagents like Pyridinium chlorochromate (PCC) is a classic method to synthesize aldehydes. pressbooks.pub In the context of the target molecule, a precursor with a primary alcohol at the terminal position of the three-carbon chain would be required.

Ozonolysis of alkenes is another effective method. pressbooks.publibretexts.org This reaction cleaves a carbon-carbon double bond to form two carbonyl compounds. A precursor with a terminal double bond could be cleaved to generate the desired aldehyde.

Reduction of carboxylic acid derivatives is also a viable route. For instance, the Rosenmund reduction of an acyl chloride to an aldehyde is a well-established transformation. youtube.com This would involve converting a corresponding carboxylic acid precursor into an acyl chloride followed by catalytic hydrogenation.

A more modern approach involves a deformylative halogenation of aldehydes to alkyl halides , which can then be further manipulated. nih.gov This highlights the versatility of the aldehyde group in synthetic transformations.

Functionalization of the 2-Chloro-6-fluorophenyl Moiety

The specific substitution pattern of the aromatic ring is crucial for the identity of this compound. This requires controlled methods for introducing chloro and fluoro substituents.

Preparation of Halogenated Benzaldehyde (B42025) Precursors

The synthesis often starts with a pre-functionalized aromatic ring. For instance, 2-chloro-6-fluorobenzaldehyde (B137617) can serve as a key precursor. The Gattermann-Koch reaction, which involves the formylation of an aromatic ring using carbon monoxide and HCl, is a method for producing benzaldehydes. youtube.comgoogle.com

Alternatively, a two-step, one-pot reduction/cross-coupling procedure can be used to synthesize functionalized benzaldehydes. acs.orgrug.nl This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which acts as a protected aldehyde, allowing for subsequent cross-coupling reactions. acs.orgrug.nl

Directed Introduction of Chloro and Fluoro Substituents on Aromatic Systems

The positions of the chloro and fluoro substituents are directed by the existing groups on the aromatic ring during electrophilic aromatic substitution reactions. youtube.com Halogens are generally ortho, para-directing deactivators. youtube.com The synthesis of the 2-chloro-6-fluorophenyl moiety often involves multi-step sequences starting from simpler halogenated benzenes. The relative size and electronic effects of the fluoro and chloro substituents can influence the mesomorphism in certain molecular structures. rsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.orgmdpi.comnih.gov This approach offers advantages in terms of atom economy, time, and resource efficiency. mdpi.com

For the synthesis of 3-oxopropanal analogues, a three-component reaction involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and a nucleophile like malononitrile (B47326) has been reported. informahealthcare.com This Michael addition-initiated reaction can lead to the formation of related structures. While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs suggest a potential pathway. For example, a reaction between a 2-chloro-6-fluorophenyl-containing starting material, a three-carbon synthon, and a formylating agent in a one-pot reaction could be envisioned.

The Biginelli and Hantzsch reactions are classic examples of MCRs that produce heterocyclic compounds from carbonyl-containing starting materials. mdpi.com While not directly applicable to the synthesis of the acyclic 3-oxopropanal, they demonstrate the power of MCRs in constructing complex molecules from simple precursors.

Catalytic Synthesis Protocols and Green Chemistry Considerations for this compound and Analogues

The development of synthetic methodologies for 3-aryl-3-oxopropanal derivatives, including this compound, is increasingly guided by the principles of green chemistry. This involves the use of catalytic methods that are efficient, selective, and environmentally benign. While specific catalytic protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, several catalytic strategies applicable to its analogues offer insight into potential green synthetic routes. These methods prioritize the reduction of waste, use of safer solvents, and energy efficiency.

Key catalytic approaches for analogous compounds include the Knoevenagel condensation, catalytic oxidation of substituted styrenes, and hydroformylation reactions. These methodologies often employ catalysts that can be recycled and reused, a core tenet of sustainable chemistry.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be employed to synthesize α,β-unsaturated carbonyl compounds, which are precursors to 3-aryl-3-oxopropanal derivatives. nih.govbhu.ac.in This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govbhu.ac.in Green chemistry adaptations of this method focus on the use of environmentally friendly catalysts and solvent-free conditions. For instance, natural catalysts like lemon juice, which is acidic due to citric acid, have been used for Knoevenagel condensations, offering an economical and eco-friendly option. lookchem.com Other green approaches include the use of sonication or microwave irradiation to accelerate the reaction, often in the absence of a solvent. bhu.ac.in

Catalytic oxidation of substituted styrenes presents another pathway to produce benzaldehyde derivatives, which are key intermediates. nih.govmdpi.com The selective oxidation of styrene (B11656) and its derivatives to the corresponding aldehyde can be achieved using various heterogeneous catalysts. mdpi.com Green oxidants such as hydrogen peroxide are often preferred due to their benign byproduct, water. nih.gov Research has explored the use of nickel Schiff base functionalized triazolylidene (NHC) complexes for the selective catalytic oxidation of styrene to benzaldehyde under mild conditions. nih.gov Iron-catalyzed systems are also gaining attention due to iron's abundance and low toxicity. wordpress.com For example, an iron-based catalyst system has been shown to be effective for the highly selective transfer hydrogenation of aldehydes under mild conditions using formic acid as a hydrogen source. wordpress.com

Hydroformylation of alkynes is a powerful technique for the synthesis of α,β-unsaturated aldehydes, which can be precursors to the target molecule. researchgate.net This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon triple bond. Rhodium-based catalysts are often employed for this transformation. researchgate.net

The following table summarizes various catalytic approaches that could be adapted for the synthesis of this compound analogues, with a focus on green chemistry aspects.

Catalytic MethodSubstrate TypeCatalyst ExampleGreen Chemistry Considerations
Knoevenagel CondensationAromatic aldehydes and active methylene compoundsNatural catalysts (e.g., lemon juice), benign ammonium (B1175870) acetateSolvent-free conditions, use of natural/benign catalysts, energy efficiency via sonication or microwave. bhu.ac.inlookchem.com
Catalytic OxidationSubstituted styrenesNickel Schiff base functionalized NHC complexes, Iron-based catalystsUse of green oxidants (e.g., H2O2), mild reaction conditions, use of abundant and non-toxic metals. nih.govwordpress.com
HydroformylationSubstituted alkynesRhodium-based complexesAtom economy, potential for catalyst recycling. researchgate.net
Iron-Catalyzed Cross-Dehydrogenative CouplingAcetophenones and methylarenesFeCl3·6H2OUse of an inexpensive and environmentally friendly catalyst, use of air as an oxidant. nih.gov

These catalytic strategies underscore the chemical industry's shift towards more sustainable practices. The application of these principles to the synthesis of complex molecules like this compound and its analogues is crucial for minimizing environmental impact while advancing chemical manufacturing.

Mechanistic Investigations of Reactions Involving 3 2 Chloro 6 Fluorophenyl 3 Oxopropanal

Electrophilic and Nucleophilic Reactivity of Carbonyl Centers

The reactivity of 3-(2-chloro-6-fluorophenyl)-3-oxopropanal is largely dictated by the two carbonyl groups: an aldehyde and a ketone. The aldehyde carbonyl is generally more electrophilic and sterically less hindered than the ketone carbonyl, making it more susceptible to nucleophilic attack. Conversely, the enol or enolate form of the molecule provides nucleophilic centers at the α- and γ-carbons.

The electrophilicity of the carbonyl carbons is significantly influenced by the electronic effects of the 2-chloro-6-fluorophenyl group. Both chlorine and fluorine are electron-withdrawing groups, which should enhance the partial positive charge on the ketone carbonyl carbon, increasing its electrophilicity. However, steric hindrance from the ortho-substituents can direct nucleophilic attack to the more accessible aldehyde group.

Nucleophilic attack on the aldehyde carbonyl is a common reaction pathway, leading to the formation of alcohols, imines, and other addition products. The acidic α-protons, situated between the two carbonyl groups, are readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

Table 1: Comparison of Carbonyl Reactivity in this compound

Carbonyl GroupRelative ElectrophilicitySteric HindranceCommon Reactions
AldehydeHighLowNucleophilic addition, Acetal formation, Imine formation
KetoneModerate-HighHighNucleophilic addition (with smaller nucleophiles)
EnolateN/A (Nucleophilic)ModerateAlkylation, Aldol condensation, Michael addition

Pericyclic Reactions and Rearrangements

While less common for simple β-dicarbonyl compounds, this compound can potentially participate in pericyclic reactions, particularly in its enol form. The conjugated π-system of the enol could act as a diene or dienophile in Diels-Alder reactions, although this reactivity is often competed by more favorable nucleophilic/electrophilic pathways.

Rearrangements are more plausible, especially under thermal or photochemical conditions. For instance, the Favorskii rearrangement could potentially occur if the α-carbon is halogenated. More relevant to its structure, rearrangements involving the aromatic ring or the dicarbonyl moiety could be induced under specific catalytic conditions. For example, acid-catalyzed rearrangements of intermediates formed from initial nucleophilic attack are a possibility.

Metal-Catalyzed Transformations

The presence of C-H, C-Cl, and C-C bonds in this compound makes it an excellent substrate for a variety of metal-catalyzed transformations. These reactions offer powerful methods for the functionalization of this molecule.

C-H Bond Activation Processes

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. In this compound, the most likely sites for C-H activation are the ortho-position on the phenyl ring (if not already substituted) and the α-carbon of the dicarbonyl moiety. The dicarbonyl group can act as a directing group, facilitating the chelation of a metal catalyst and bringing it into proximity with the α-C-H bond, leading to its selective functionalization.

C-Cl and C-C Bond Transformations

The C-Cl bond on the aromatic ring is a key site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at this position. nih.gov These transformations are fundamental in the synthesis of more complex aryl derivatives. The mechanism typically involves the oxidative addition of the C-Cl bond to a low-valent metal center. nih.gov

C-C bond transformations can also occur, particularly involving the cleavage of the bond between the carbonyl carbon and the aromatic ring, or the α,β-C-C bond, often as part of a larger catalytic cycle or a rearrangement process.

Oxidative Additions and Reductive Eliminations in Catalytic Cycles

Many of the metal-catalyzed transformations involving this compound proceed through catalytic cycles that involve oxidative addition and reductive elimination steps. For instance, in a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle begins with the oxidative addition of the C-Cl bond of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. nih.govacs.org This is followed by transmetalation (in Suzuki couplings) or migratory insertion (in Heck couplings), and the cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.govacs.org The efficiency of these steps is influenced by the nature of the ligands on the metal, the solvent, and the electronic and steric properties of the substrate.

Table 2: Plausible Metal-Catalyzed Reactions of this compound

Reaction TypeReactive SiteCatalyst (Example)Potential Product
C-H Activationα-carbonRh(III)α-Arylated/Alkylated product
Suzuki CouplingC-Cl bondPd(PPh₃)₄Biaryl compound
Heck CouplingC-Cl bondPd(OAc)₂Aryl-alkene compound
Sonogashira CouplingC-Cl bondPdCl₂(PPh₃)₂, CuIAryl-alkyne compound

Domino and Cascade Reaction Pathways

The multifunctional nature of this compound makes it an ideal substrate for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient and can rapidly generate molecular complexity.

A common strategy involves the initial reaction of the β-ketoaldehyde with a dinucleophile, leading to the formation of a heterocyclic ring system. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazoles, while reaction with a hydroxylamine (B1172632) can yield isoxazoles. These reactions often proceed through a cascade of condensation and cyclization steps. 3-Aryl-3-oxopropanals are known to be valuable precursors for the synthesis of various heterocycles through such pathways. mdpi.comresearchgate.net

For instance, a plausible domino reaction could involve the initial nucleophilic attack of an amine on the aldehyde carbonyl, followed by intramolecular cyclization onto the ketone carbonyl, and subsequent dehydration to form a substituted pyridine (B92270) or a related heterocycle. The specific outcome of these reactions can often be controlled by the choice of reactants, catalyst, and reaction conditions.

Chemo-, Regio-, and Stereoselective Reaction Control

Detailed research findings and mechanistic investigations specifically concerning the chemo-, regio-, and stereoselective reactions of this compound are not extensively available in the public domain. The unique reactivity of this β-ketoaldehyde, which combines the electronic effects of the 2-chloro-6-fluorophenyl group with the versatile reactivity of the 3-oxopropanal moiety, presents a complex substrate for selective transformations.

The control of selectivity in reactions involving this compound would theoretically depend on several factors, including the choice of catalysts, reaction conditions, and the nature of the reacting partners. The inherent functionalities of this compound—a ketone, an aldehyde, and an enolizable β-dicarbonyl system—offer multiple sites for chemical attack.

Chemoselectivity: A primary challenge in the reactions of this compound is achieving chemoselectivity between the aldehyde and ketone carbonyl groups. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, suggesting that nucleophilic attack would preferentially occur at the formyl group. However, the electronic nature of the substituted phenyl ring could modulate the reactivity of the ketone. The development of catalytic systems that can selectively activate one carbonyl group over the other is a key area for potential investigation.

Regioselectivity: In reactions where this compound acts as a nucleophile, for instance, through its enolate, the question of C- versus O-alkylation or acylation arises. The regioselectivity would be influenced by factors such as the solvent, temperature, and the nature of the counter-ion. Hard electrophiles would be expected to favor O-attack, while soft electrophiles would favor C-attack.

Stereoselectivity: For reactions that generate new stereocenters, achieving high levels of stereoselectivity is crucial. This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer. The use of chiral catalysts, auxiliaries, or reagents would be necessary to control the stereochemical outcome. The steric and electronic properties of the 2-chloro-6-fluorophenyl substituent would likely play a significant role in the facial selectivity of approaching reagents.

Due to the absence of specific experimental data in the searched literature, representative data tables illustrating the effects of various catalysts and conditions on the chemo-, regio-, and stereoselectivity of reactions involving this compound cannot be provided at this time. Further empirical research is required to elucidate these mechanistic details and to develop synthetic protocols that can effectively control the reaction pathways of this versatile compound.

Synthetic Utility As a Precursor and Building Block

Construction of Heterocyclic Systems

The 1,3-dicarbonyl motif is a classic synthon for the formation of five- and six-membered heterocyclic rings. The compound's ability to react with dinucleophiles is a cornerstone of its synthetic utility.

Pyrazole (B372694) and Isoxazole (B147169) Ring Formation

The synthesis of pyrazole and isxazole rings from 1,3-dicarbonyl precursors is a well-established and reliable transformation in heterocyclic chemistry.

Pyrazoles: These five-membered rings, containing two adjacent nitrogen atoms, can be readily synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal, the reaction proceeds by initial formation of a hydrazone at one of the carbonyl centers, followed by intramolecular cyclization and dehydration to yield a pyrazole ring bearing the 2-chloro-6-fluorophenyl substituent. The regioselectivity of the reaction can be influenced by the specific hydrazine derivative used.

Isoxazoles: In a similar fashion, the reaction of this compound with hydroxylamine (B1172632) leads to the formation of an isoxazole ring. The hydroxylamine condenses with the dicarbonyl moiety to form an oxime intermediate, which then undergoes cyclization to furnish the stable aromatic isoxazole core.

ReactantResulting HeterocycleGeneral Method
Hydrazine (or derivatives)PyrazoleCyclocondensation
HydroxylamineIsoxazoleCyclocondensation

Pyrrole (B145914) Synthesis through Multi-Component Reactions

Pyrroles are fundamental heterocyclic structures found in numerous natural products and pharmaceuticals. Multi-component reactions (MCRs) offer an efficient and atom-economical approach to their synthesis. researchgate.net The Hantzsch pyrrole synthesis, a classic MCR, utilizes the reaction between an α-halo ketone, a β-ketoester (or other 1,3-dicarbonyl), and ammonia (B1221849) or a primary amine to construct the pyrrole ring. wikipedia.orgthieme-connect.comthieme-connect.com In this context, this compound can serve as the 1,3-dicarbonyl component, reacting with an amine and an α-haloketone to produce highly substituted pyrroles in a single step. researchgate.net

Quinolinone and Imidazopyridine Derivative Synthesis

The versatility of this compound extends to the synthesis of fused heterocyclic systems.

Quinolinone Derivatives: Quinolines and their derivatives can be prepared via several named reactions, including the Combes quinoline (B57606) synthesis. quimicaorganica.orgwikipedia.org This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. pharmaguideline.comiipseries.orgwikiwand.com By reacting this compound with various substituted anilines, a range of quinoline derivatives can be accessed, driven by the formation of an enamine intermediate followed by cyclization and dehydration. pharmaguideline.comiipseries.org

Imidazopyridine Derivatives: Imidazopyridines, which are important scaffolds in medicinal chemistry, are commonly synthesized from 2-aminopyridine (B139424) precursors. The 1,3-dicarbonyl functionality of this compound can be utilized in reactions with 2-aminopyridines, often involving an initial condensation followed by cyclization to form the fused imidazole (B134444) ring.

Synthesis of Isoxazolyl Penicillin Derivatives

Penicillinase-resistant penicillins, such as oxacillin (B1211168) and cloxacillin, feature a characteristic 3-aryl-5-methylisoxazole-4-carboxamide side chain attached to the 6-aminopenicillanic acid (6-APA) core. la.govwikipedia.org The synthesis of this crucial isoxazole moiety originates from a 1,3-dicarbonyl precursor. nih.gov

The compound this compound represents a potential starting material for creating novel analogues of these antibiotics. A plausible synthetic route would involve:

Formation of a 3-(2-chloro-6-fluorophenyl)-5-substituted-isoxazole-4-carboxylate ester from the starting dicarbonyl.

Hydrolysis of the ester to the corresponding carboxylic acid.

Activation of the carboxylic acid (e.g., to an acid chloride).

Acylation of the 6-APA nucleus to form the final β-lactam product.

This application highlights the potential of using this compound to introduce the specific 2-chloro-6-fluorophenyl group onto the isoxazole side chain of a semi-synthetic penicillin.

Formation of Polyfunctionalized Organic Molecules

The term "polyfunctionalized" refers to molecules possessing multiple functional groups. Due to its inherent structure, this compound is an ideal starting point for creating such complex molecules. The aldehyde and ketone groups can be selectively targeted in reactions, and the central methylene (B1212753) group is activated for various C-C bond-forming reactions. nih.govnih.govlibretexts.org For instance, Knoevenagel condensation at the aldehyde position, followed by a Michael addition at the resulting α,β-unsaturated system, can introduce multiple points of diversity in a controlled manner, leading to densely functionalized acyclic or cyclic products.

Applications in Complex Organic Frameworks

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from organic "linker" molecules and inorganic nodes (in the case of MOFs). rsc.orgnih.gov The properties of these materials are highly dependent on the structure and functionality of the organic linkers.

With its multiple reactive sites and rigid aromatic core, derivatives of this compound could be envisioned as sophisticated linkers for these frameworks. For example, the carbonyl groups could be converted into coordinating groups like carboxylic acids or nitrogen-containing heterocycles (e.g., pyrazoles, pyridines) capable of binding to metal centers. nih.govresearchgate.net The introduction of the halogenated phenyl ring could impart specific properties to the resulting framework, such as modified electronic characteristics or enhanced gas sorption capabilities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal, these calculations would typically be performed using methods like Density Functional Theory (DFT) to elucidate its electronic structure, reactivity, and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Without specific studies on this compound, the exact values for its HOMO and LUMO energies and the resulting energy gap remain undetermined.

A hypothetical data table for such an analysis would look like this:

ParameterEnergy (eV)
HOMOValue not available
LUMOValue not available
Energy Gap (ΔE)Value not available

Charge Distribution and Atomic Partial Charges

A representative data table for atomic partial charges would be structured as follows:

AtomPartial Charge (a.u.)
C1Value not available
C2 (with Cl)Value not available
C6 (with F)Value not available
O (carbonyl)Value not available
......

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis would be valuable for understanding hyperconjugative interactions and the delocalization of electron density within this compound, further explaining its stability and reactivity.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Barriers

To understand the kinetics of a reaction involving this compound, computational chemists would identify the transition state structures for each step. The transition state is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation barrier (Ea) can be determined. A lower activation barrier corresponds to a faster reaction rate.

Reaction Energy Profiles and Kinetic Control

A reaction energy profile maps the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. This profile provides a comprehensive view of the reaction mechanism. By comparing the activation barriers for different possible reaction pathways, it is possible to predict which products will be formed faster (kinetic control). For any potential reaction of this compound, constructing such a profile would be essential for understanding its chemical behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data

Predicted ¹H and ¹³C NMR Chemical Shifts: The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic compounds. Theoretical calculations can predict the chemical shifts (δ) of the different nuclei in the molecule. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, as well as the carbonyl groups of the oxopropanal chain. The aldehyde proton is expected to appear at a characteristically downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH9.5 - 10.0195 - 205
Methylene (B1212753) CH₂3.0 - 3.545 - 55
Ketone C=O-190 - 200
Aromatic CH (ortho to F)7.2 - 7.4120 - 130
Aromatic CH (meta to F)7.0 - 7.2115 - 125
Aromatic C-Cl-130 - 140
Aromatic C-F-155 - 165 (with C-F coupling)
Aromatic C-C=O-135 - 145

Predicted IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies in the IR spectrum, which correspond to the stretching and bending of chemical bonds. The IR spectrum of this compound is expected to be characterized by strong absorption bands for the two carbonyl groups (ketone and aldehyde) and the C-Cl and C-F bonds, as well as vibrations associated with the aromatic ring.

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aldehyde C=OStretch1720 - 1740
Ketone C=OStretch1680 - 1700
Aromatic C=CStretch1450 - 1600
C-H (aldehyde)Stretch2700 - 2850
C-H (aromatic)Stretch3000 - 3100
C-FStretch1000 - 1300
C-ClStretch600 - 800

Predicted UV-Vis Absorption: The UV-Vis spectrum is governed by electronic transitions within the molecule. For this compound, the presence of the aromatic ring and the carbonyl groups is expected to give rise to characteristic absorptions. The π → π* transitions of the aromatic system and the n → π* transitions of the carbonyl groups are the most likely to be observed. The conjugation between the phenyl ring and the adjacent carbonyl group would influence the position of the absorption maxima (λmax).

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)

Electronic TransitionPredicted λmax (nm)
π → π* (aromatic)240 - 260
n → π* (carbonyl)280 - 320

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a crucial role in determining the conformation and reactivity of molecules. For this compound, NCI analysis can reveal important intramolecular interactions that stabilize its three-dimensional structure.

The analysis is based on the electron density and its derivatives, particularly the reduced density gradient. The results are typically visualized as surfaces in the molecule, where the color of the surface indicates the type and strength of the interaction.

Expected Intramolecular Non-Covalent Interactions: In this compound, several intramolecular non-covalent interactions are expected to be present due to the proximity of the substituent groups on the phenyl ring and the oxopropanal side chain.

Halogen-Carbonyl Interaction: A potential interaction could exist between the chlorine atom at the ortho position and the oxygen atom of the adjacent ketone. This type of interaction, which can be considered a form of halogen bond, would contribute to the stabilization of the molecule's conformation.

Fluorine-Hydrogen Interaction: An intramolecular hydrogen bond could form between the fluorine atom and a hydrogen atom on the methylene group of the propanal chain, depending on the rotational conformation of the molecule.

Steric Repulsion: NCI analysis can also identify regions of steric repulsion, which are indicated by different color codes in the visualization. In this molecule, steric hindrance between the ortho substituents (chlorine and fluorine) and the side chain would influence the preferred dihedral angle between the phenyl ring and the propanal moiety.

The interplay of these attractive and repulsive non-covalent interactions would ultimately determine the most stable conformation of this compound in the gas phase and in solution.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in mapping the proton and carbon frameworks of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons on the 2-chloro-6-fluorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The coupling between adjacent protons would result in complex splitting patterns, further aiding in their assignment. The protons of the propanal moiety would have distinct chemical shifts. The aldehyde proton is anticipated to be the most deshielded, appearing significantly downfield, while the methylene (B1212753) protons adjacent to the carbonyl group would also exhibit a downfield shift.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ketone and the aldehyde are expected to be the most downfield-shifted signals, typically appearing in the range of 190-210 ppm. The carbon atoms of the aromatic ring would resonate between 110 and 165 ppm. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF), and the carbon bearing the chlorine atom will also have its chemical shift influenced by the halogen. The methylene carbon of the propanal group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH 9.5 - 10.0 195 - 205
Methylene CH₂ 3.0 - 4.0 40 - 50
Ketone C=O - 190 - 200
Aromatic CH 7.0 - 8.0 115 - 140
Aromatic C-Cl - 130 - 135
Aromatic C-F - 158 - 163 (with large ¹JCF)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic ring and would also confirm the connectivity within the propanal fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methylene and aromatic CH groups based on the already assigned proton signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The C=O stretching vibrations of the ketone and aldehyde functional groups would appear as strong bands in the region of 1680-1740 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the substituted phenyl ring.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy Method
C=O (Ketone, Aldehyde) 1680 - 1740 FT-IR (Strong), Raman (Moderate)
Aromatic C=C 1450 - 1600 FT-IR (Variable), Raman (Strong)
Aromatic C-H Stretch 3000 - 3100 FT-IR (Moderate), Raman (Moderate)
Aliphatic C-H Stretch 2800 - 3000 FT-IR (Moderate), Raman (Moderate)
C-F Stretch 1000 - 1200 FT-IR (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the presence of the aromatic ring and the carbonyl groups, which are chromophores, will lead to characteristic UV absorptions. Electronic transitions such as π → π* and n → π* are expected. The π → π* transitions, typically of higher energy, are associated with the aromatic system, while the n → π* transitions, of lower energy, are associated with the non-bonding electrons of the carbonyl oxygen atoms. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of small molecules like CO, Cl, or the cleavage of the bond between the carbonyl group and the aromatic ring, leading to characteristic fragment ions.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-fluoro-4-methoxyacetophenone

Chromatographic Methods for Purity Assessment and Reaction Monitoring

The purity of this compound and the progress of its synthesis are critical parameters that can be effectively determined and monitored using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, offering high resolution and sensitivity. Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For the analysis of aromatic carbonyl compounds, a gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the effective separation of the target compound from both more polar starting materials and less polar byproducts. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups of the molecule are strong chromophores.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Reaction Monitoring by HPLC

During the synthesis of this compound, for instance, via a Claisen condensation, HPLC can be used to monitor the consumption of starting materials and the formation of the product. Small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and analyzed. The disappearance of the peaks corresponding to the reactants and the appearance and growth of the product peak provide a quantitative measure of the reaction's progress, helping to determine the optimal reaction time and conditions.

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of this compound, particularly for assessing its volatility and thermal stability, as well as for detecting volatile impurities. The compound is vaporized and passed through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

A common setup would involve a non-polar or medium-polarity column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of GC-MS is particularly advantageous as it provides structural information about the separated components, aiding in the identification of impurities and byproducts.

A potential GC method for the analysis of this compound is outlined below.

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Thin-Layer Chromatography (TLC)

For rapid, qualitative monitoring of reaction progress, thin-layer chromatography is an invaluable technique. A small spot of the reaction mixture is applied to a TLC plate coated with silica (B1680970) gel, which acts as the stationary phase. The plate is then developed in a suitable mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compounds to the silica. The spots can be visualized under UV light. By comparing the TLC profile of the reaction mixture with that of the starting materials and the purified product, one can quickly assess the status of the reaction.

Future Prospects and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and economically viable methods for the synthesis of 3-(2-chloro-6-fluorophenyl)-3-oxopropanal. This includes the exploration of catalytic systems that avoid the use of stoichiometric reagents, minimizing waste and improving atom economy. For instance, the application of palladium-catalyzed aqueous α-arylation of ketones presents a mild and flexible methodology for creating similar structures, suggesting a potential avenue for the synthesis of this compound under environmentally benign conditions. nih.govresearchgate.net

Furthermore, the development of synthetic routes that utilize renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted organic synthesis, will be a key focus. nih.govscirp.org These approaches not only reduce the environmental impact but also often lead to faster reaction times and higher yields. The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use of hazardous substances, will undoubtedly guide the next generation of synthetic strategies for this and related compounds.

Exploration of Unconventional Reactivity Patterns and Catalysis

The inherent reactivity of the β-ketoaldehyde functionality in this compound offers a rich landscape for discovering novel chemical transformations. Future investigations are expected to delve into its utility as a versatile building block in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. The juxtaposition of multiple reactive sites within similar β-keto amides allows for a wide range of applications in organic synthesis. researchgate.net

Moreover, the development of novel catalytic systems to control the regioselectivity and stereoselectivity of its reactions will be a significant area of research. This includes the use of transition metal catalysts and organocatalysts to facilitate new bond formations and asymmetric transformations. nih.govresearchgate.net The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring are expected to influence its reactivity in interesting ways, opening up possibilities for unprecedented chemical behavior.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry promises to revolutionize the synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. zenodo.orgbeilstein-journals.orgnih.gov This technology is particularly well-suited for the precise control of reaction parameters, leading to higher yields and purities. vapourtec.com

Automated synthesis platforms, coupled with flow reactors, will enable the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries based on the this compound scaffold. This will accelerate the discovery of new derivatives with desirable properties for various applications. The ability to perform multi-step syntheses in a continuous and automated fashion will significantly streamline the production process. zenodo.org

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Advanced computational tools, such as density functional theory (DFT), are becoming increasingly indispensable in modern chemical research. chemrxiv.org In the context of this compound, computational studies can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties. These theoretical investigations can help rationalize experimental observations and predict the feasibility of new reactions.

Furthermore, the development of predictive models for synthesis and reactivity will be a major focus. By combining quantum chemical calculations with machine learning algorithms, it may become possible to predict the optimal reaction conditions for the synthesis of this compound and to forecast its reactivity with various reagents. frontiersin.org This in silico approach will not only accelerate the research and development process but also reduce the need for extensive empirical screening, saving time and resources.

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